molecular formula C7H12O4S B1399804 Ethyl 1-methanesulfonylcyclopropane-1-carboxylate CAS No. 1257236-76-2

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate

Cat. No.: B1399804
CAS No.: 1257236-76-2
M. Wt: 192.24 g/mol
InChI Key: NRIOFWFQSUUNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H12O4S It is a cyclopropane derivative that features an ethyl ester and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyclopropanecarboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methanesulfonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biochemical pathways and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyclopropanecarboxylate
  • Methanesulfonyl chloride
  • Cyclopropane derivatives with different substituents

Uniqueness

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is unique due to the presence of both an ethyl ester and a methanesulfonyl group on the cyclopropane ring.

Properties

IUPAC Name

ethyl 1-methylsulfonylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIOFWFQSUUNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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